molecular formula C6HBr2F4N B1389773 2,4-Dibromo-3-fluoro-6-(trifluoromethyl)pyridine CAS No. 1214326-81-4

2,4-Dibromo-3-fluoro-6-(trifluoromethyl)pyridine

Cat. No.: B1389773
CAS No.: 1214326-81-4
M. Wt: 322.88 g/mol
InChI Key: VKQSCCFSPSGAFS-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-fluoro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-fluoro-6-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 3-fluoro-6-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3-fluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dibromo-3-fluoro-6-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-fluoro-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of halogen atoms and the trifluoromethyl group can enhance binding affinity and selectivity towards these targets. In chemical reactions, the electron-withdrawing nature of the substituents influences the reactivity and stability of the compound, facilitating various transformations .

Comparison with Similar Compounds

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Another halogenated pyridine with similar electronic properties but different reactivity due to the presence of chlorine instead of bromine.

    2-Fluoro-4-(trifluoromethyl)pyridine: Lacks bromine atoms, resulting in different chemical behavior and applications.

    3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine:

Uniqueness: 2,4-Dibromo-3-fluoro-6-(trifluoromethyl)pyridine is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct electronic and steric effects. This makes it a versatile intermediate for the synthesis of a wide range of compounds with tailored properties .

Properties

IUPAC Name

2,4-dibromo-3-fluoro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F4N/c7-2-1-3(6(10,11)12)13-5(8)4(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQSCCFSPSGAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2,4-Dibromo-3-fluoro-6-(trifluoromethyl)pyridine

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